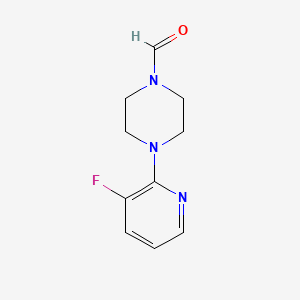![molecular formula C17H20 B14418545 3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane CAS No. 85513-88-8](/img/structure/B14418545.png)
3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-7-methylidenebicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[331]nonane family, which is known for its diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler bicyclic precursors. One common method involves the reaction of 7-methylidenebicyclo[3.3.1]nonan-3-one with benzylidene derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of biologically active compounds with potential therapeutic effects.
Medicine: Research into its potential as an anticancer agent or other medicinal applications is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 7-methylidenebicyclo[3.3.1]nonan-3-one
- 3,7-dimethylenebicyclo[3.3.1]nonane
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
Comparison: 3-Benzylidene-7-methylidenebicyclo[33
Properties
CAS No. |
85513-88-8 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
3-benzylidene-7-methylidenebicyclo[3.3.1]nonane |
InChI |
InChI=1S/C17H20/c1-13-7-15-10-16(8-13)12-17(11-15)9-14-5-3-2-4-6-14/h2-6,9,15-16H,1,7-8,10-12H2 |
InChI Key |
DARXUMYJAKIHEA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2CC(C1)CC(=CC3=CC=CC=C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


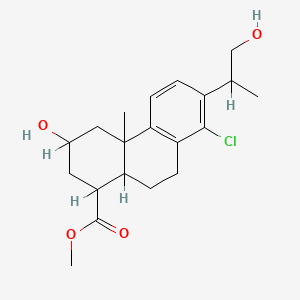
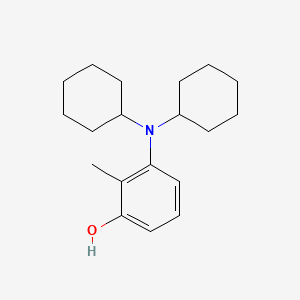
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
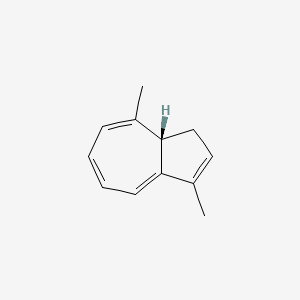
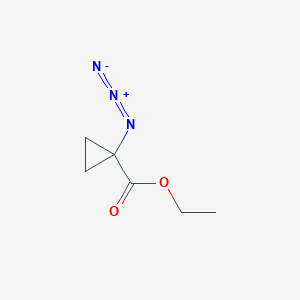
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
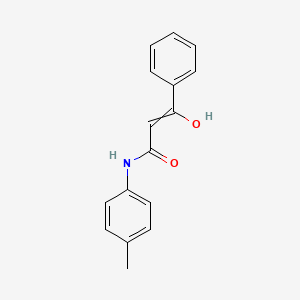
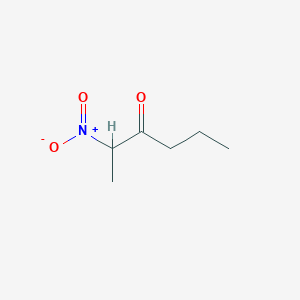
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
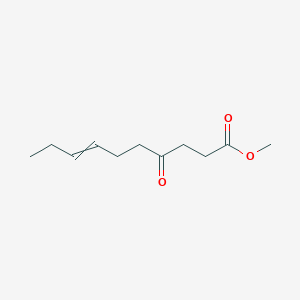
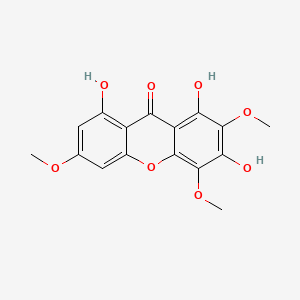
![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
